Potassium sulfamate

Catalog No.
S656844
CAS No.
13823-50-2
M.F
H3KNO3S
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium sulfamate

CAS Number

13823-50-2

Product Name

Potassium sulfamate

IUPAC Name

potassium;sulfamate

Molecular Formula

H3KNO3S

Molecular Weight

136.19 g/mol

InChI

InChI=1S/K.H3NO3S/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

VZSCRPZUYZTWDS-UHFFFAOYSA-N

SMILES

NS(=O)(=O)[O-].[K+]

Synonyms

amidosulfonic acid, aminosulfonic acid, Ammate, ammonium sulfamate, sulfamate, sulfamic acid, sulfamic acid, indium (+3) salt, sulfamic acid, magnesium salt (2:1), sulfamic acid, monoammonium salt, sulfamic acid, monopotassium salt, sulfamic acid, nickel (+2) salt (2:1), sulfamic acid, tin (+2) salt, sulfamic acid, zinc (2:1) salt

Canonical SMILES

NS(=O)(=O)O.[K]

Isomeric SMILES

NS(=O)(=O)[O-].[K+]

Food Additive

Scientific Field: Food Science

Water Treatment

Scientific Field: Environmental Science

Synthesis of Heterocyclic Nitramines

Scientific Field: Chemistry

Application Summary: Potassium sulfamate is used in the synthesis of heterocyclic nitramines . These compounds are of interest in the field of propellant chemistry .

Methods of Application: The nitration of potassium sulfamate occurs in the presence of a mixture of acids (HNO3/H2SO4) at temperatures lower than -40 °C . This reaction is part of the synthesis of potassium dinitramide (KDN), an important precursor of ammonium dinitramide (ADN), a promising chlorine-free alternative oxidizer for next generation rocket propellants .

Results or Outcomes: The heat of decomposition of potassium sulfamate at -10 °C was greater than that at 20 °C . The heat of decomposition decreased in the following order: K salt > Na salt > NH4 salt in HNO3/H2SO4 . The heat of decomposition in HNO3/AcOH was larger than that in HNO3/H2SO4 .

Fertilizer

Scientific Field: Agriculture

Methods of Application: Potassium sulfamate is mixed into the soil or applied as a foliar spray. The exact amount and method of application depend on the specific needs of the soil and crops .

Results or Outcomes: The use of potassium sulfamate in fertilizers enhances soil fertility and promotes robust plant growth. It is particularly beneficial in soils with low potassium levels .

Industrial Processes

Scientific Field: Industrial Chemistry

Application Summary: Potassium sulfamate’s versatile properties extend its utility to various industrial processes . One of its primary applications lies in acting as a source of sulfate ions, which are essential in various reactions .

Methods of Application: It is likely used in controlled chemical reactions .

Glass Production

Scientific Field: Material Science

Application Summary: Potassium sulfamate finds application in glass production .

Methods of Application: It is likely mixed into the raw materials during the glass-making process .

Pharmaceutical Compounds

Scientific Field: Pharmaceutical Chemistry

Application Summary: Potassium sulfamate is used in the synthesis of various pharmaceutical compounds . Its sulfate ions play a crucial role in various reactions, ranging from the synthesis of specialty chemicals to the production of pharmaceutical compounds .

Methods of Application: It is likely used in controlled chemical reactions .

Specialty Chemicals

Application Summary: Potassium sulfamate is used in the synthesis of specialty chemicals . Its sulfate ions are essential in various reactions .

Methods of Application: It is likely used in controlled chemical reactions .

Chloride-Sensitive Crops

Scientific Field: Agriculture

Application Summary: Potassium sulfamate is used as a fertilizer for chloride-sensitive crops . Its low chloride content makes it suitable for these types of crops .

Results or Outcomes: The use of potassium sulfamate as a fertilizer enhances soil fertility and promotes robust plant growth. It is particularly beneficial for chloride-sensitive crops .

Potassium sulfamate is an inorganic compound with the chemical formula KNO_3S. It is a potassium salt of sulfamic acid and appears as a white crystalline solid. This compound is soluble in water and exhibits a variety of applications across different fields including agriculture, pharmaceuticals, and chemical synthesis. Potassium sulfamate is recognized for its unique properties, such as its ability to act as a nitrogen source and its role in various

  • Hydrolysis: When dissolved in water, potassium sulfamate can hydrolyze to form sulfamic acid and potassium hydroxide. The reaction can be represented as:
    KNO3S+H2OH2NSO3K+OH\text{KNO}_3\text{S}+\text{H}_2\text{O}\rightarrow \text{H}_2\text{NSO}_3\text{K}+\text{OH}^-
  • Nitration Reactions: Potassium sulfamate is utilized as a nitrating agent in the synthesis of ammonium dinitramide, demonstrating its reactivity in forming nitramines through electrophilic substitution reactions .

Research indicates that potassium sulfamate exhibits biological activity, particularly in agricultural applications. It serves as a nitrogen source for plants, promoting growth and enhancing nutrient uptake. Additionally, studies have suggested potential antimicrobial properties, although further research is required to fully elucidate its mechanisms of action and efficacy against specific pathogens.

Potassium sulfamate can be synthesized through various methods:

  • Neutralization Reaction: By reacting sulfamic acid with potassium hydroxide or potassium carbonate:
    H2NSO3H+KOHKNO3S+H2O\text{H}_2\text{NSO}_3\text{H}+\text{KOH}\rightarrow \text{KNO}_3\text{S}+\text{H}_2\text{O}
  • Reactions with Alkali Metal Salts: Potassium sulfamate can also be produced by reacting sodium hydroxide with sulfamic acid under controlled conditions .
  • Direct Synthesis: Another method involves the direct reaction of sulfur trioxide with potassium carbonate .

Potassium sulfamate finds extensive applications across various industries:

  • Agriculture: Used as a fertilizer due to its nitrogen content, enhancing plant growth.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
  • Chemical Synthesis: Utilized in the production of nitramines and other nitrogen-containing compounds .
  • Food Industry: Functions as an additive in food processing and preservation.

Interaction studies involving potassium sulfamate have primarily focused on its reactivity with other chemicals and its effects on biological systems. Research indicates that it can interact with various organic compounds during synthesis processes, enhancing yields in certain reactions. Additionally, studies exploring its impact on soil microbiota suggest that it may influence microbial populations beneficially, although the long-term effects require further investigation.

Potassium sulfamate shares similarities with several other compounds, particularly those containing sulfate or sulfamate groups. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey CharacteristicsUnique Aspects
Ammonium sulfamate(NH_4)NO_3SSoluble in water; used as a fertilizerLower solubility compared to potassium salt
Sodium sulfamateNaNO_3SSimilar applications but less effectiveLess efficient nitrogen source
Calcium sulfamateCa(NO_3)SUsed in agriculture; enhances soil fertilityProvides calcium along with nitrogen
Magnesium sulfamateMg(NO_3)SUsed for magnesium supplementationCombines magnesium benefits

Potassium sulfamate's distinct nitrogen content and solubility profile make it particularly valuable in agricultural applications compared to other similar compounds. Its ability to act as an effective fertilizer while participating in diverse

The origins of potassium sulfamate trace back to the broader exploration of sulfamic acid (H₃NSO₃), first isolated in 1936 by Rose via the reaction of lead iminosulphonate with hydrogen sulfide. Initial studies focused on sulfamic acid’s reactivity, but its potassium derivative gained prominence in the 1950s as industrial demand for stable, water-soluble salts surged. Early synthesis methods involved neutralizing sulfamic acid with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), yielding a white crystalline solid with the formula KSO₃NH₂.

By the 1970s, potassium sulfamate became a linchpin in nitration chemistry. Researchers discovered its efficacy in producing dinitramidic acid (HN(NO₂)₂), a precursor to ADN, through reactions with concentrated nitric and sulfuric acids. This period also saw advancements in purification techniques, such as recrystallization from ethanol-water mixtures, which enhanced yield and purity.

Significance in Contemporary Chemical Science

Today, potassium sulfamate is indispensable in multiple domains:

  • Energetic Materials: As a precursor to ADN, it enables chlorine-free rocket propellants, addressing environmental concerns associated with perchlorates.
  • Agriculture: Its role in synthesizing potassium-rich fertilizers supports soil health and crop productivity.
  • Industrial Chemistry: Utilized in descaling agents, electroplating solutions, and flame retardants due to its non-corrosive nature.

Recent studies highlight its potential in pharmaceuticals, where its sulfamate group (-SO₃NH₂) serves as a bioisostere for phosphate groups in drug design.

Current Research Landscape and Knowledge Gaps

Despite progress, critical questions remain:

  • Crystallographic Control: The orthorhombic crystal structure of potassium sulfamate (space group Pnma) influences its reactivity, yet methods to tailor crystal morphology for specific applications are underdeveloped.
  • Reaction Mechanisms: The nitration pathway to ADN involves intermediate species like dinitramidic acid, but side reactions and decomposition pathways are poorly characterized.
  • Environmental Impact: Although marketed as eco-friendly, its high water solubility raises concerns about mobility in aquatic ecosystems.

The classical neutralization synthesis of potassium sulfamate represents the most widely employed method for producing this compound in laboratory settings [1] [2]. The fundamental approach involves the direct neutralization of sulfamic acid with potassium hydroxide in aqueous solution, following the stoichiometric reaction: sulfamic acid plus potassium hydroxide yields potassium sulfamate plus water [1] [3].

The typical procedure begins with the dissolution of sulfamic acid in distilled water, creating a suspension due to its limited solubility at room temperature [2] [3]. In a separate vessel, potassium hydroxide is dissolved in distilled water, with careful temperature control required due to the exothermic nature of potassium hydroxide dissolution [2]. The potassium hydroxide solution is subsequently cooled to approximately 25 degrees Celsius using a water jacket before neutralization commences [2].

The neutralization process requires the gradual addition of the potassium hydroxide solution to the sulfamic acid suspension under continuous stirring until a neutral solution is achieved [1] [2] [3]. The neutralization endpoint is typically monitored using a pH meter to ensure complete conversion [3]. Following neutralization, the resulting aqueous solution contains dissolved potassium sulfamate, which must be separated from the water solvent.

Precipitation of potassium sulfamate is accomplished through the addition of ethanol to the neutralized aqueous solution [1] [2] [3]. The addition of 100 to 250 milliliters of ethanol to the reaction mixture causes the potassium sulfamate to precipitate as white crystalline salt due to its insolubility in ethanol [2] [3]. The precipitated crystals are subsequently filtered using standard filtration techniques and washed with additional ethanol to remove residual impurities [3].

The final step involves drying the filtered potassium sulfamate crystals in an oven at temperatures ranging from 70 to 75 degrees Celsius for approximately 6 to 20 hours, depending on the quantity produced [2] [3]. Once completely dried, the crystalline product is ground to a fine powder to ensure uniformity [1] [3]. This classical approach typically yields high-purity potassium sulfamate with conversion efficiencies exceeding 95 percent under optimal conditions [2].

ParameterTypical ValueRange
Sulfamic Acid Quantity70.35 grams44-125 grams
Potassium Hydroxide Quantity42.8 grams25-44 grams
Water Volume per Reagent100 milliliters50-100 milliliters
Ethanol Volume250 milliliters100-250 milliliters
Drying Temperature75 degrees Celsius70-75 degrees Celsius
Drying Duration6 hours6-20 hours
Typical Yield97.5 grams80-97.5 grams

Optimization of Synthesis Parameters

The optimization of synthesis parameters for potassium sulfamate production involves systematic investigation of multiple variables that significantly influence both yield and product quality [2] [12]. Temperature control emerges as the most critical parameter affecting the neutralization process and subsequent crystallization efficiency [12] [20].

Temperature optimization studies demonstrate that higher temperatures during the neutralization reaction lead to improved conversion rates of sulfamic acid to potassium sulfamate [20]. Research indicates that maintaining reaction temperatures between 20 and 25 degrees Celsius provides optimal conditions for neutralization while preventing thermal decomposition [2] [12]. However, elevated temperatures above 30 degrees Celsius can result in increased side reactions and reduced product purity [20].

The stoichiometric ratio of reactants represents another crucial optimization parameter [2] [12]. Experimental investigations reveal that molar ratios of potassium hydroxide to sulfamic acid ranging from 1.0 to 1.1 equivalents provide maximum conversion efficiency [2]. Excess potassium hydroxide beyond 1.1 equivalents leads to increased impurity content, particularly potassium hydroxide residues that are difficult to remove during purification [12].

Solvent selection and ratio optimization significantly impact both precipitation efficiency and crystal quality [2] [9]. Studies comparing various alcohols for precipitation demonstrate that ethanol provides superior precipitation characteristics compared to methanol or isopropanol [9]. The optimal ethanol-to-water ratio ranges from 1:1 to 2:1 by volume, with higher ratios leading to more complete precipitation but potentially reduced crystal size [9].

Mixing intensity and duration during neutralization affect both reaction completeness and crystal nucleation characteristics [7]. Research demonstrates that moderate stirring speeds of 300 revolutions per minute provide adequate mixing without introducing excessive nucleation sites that could lead to smaller crystal formation [7] [9]. Extended mixing beyond the neutralization endpoint does not significantly improve yield but may increase impurity incorporation [7].

pH monitoring and control during neutralization requires precise management to achieve optimal results [2] [3]. Maintaining the final pH between 7.0 and 7.5 ensures complete neutralization while minimizing hydrolysis reactions that could reduce product purity [3]. pH values below 6.5 indicate incomplete neutralization, while values above 8.0 suggest excess base that will contaminate the final product [3].

ParameterOptimal ValueEffect on YieldEffect on Purity
Temperature20-25°C+15% increase+8% improvement
KOH:Sulfamic Acid Ratio1.0-1.1+12% increase+10% improvement
Ethanol:Water Ratio1.5-2.0+18% precipitation+5% purity
Stirring Speed300 rpm+5% yield+3% improvement
Final pH7.0-7.5+8% yield+12% improvement
Drying Temperature75°CNo change+7% improvement

Crystal Growth Techniques for Research-Grade Materials

Crystal growth techniques for research-grade potassium sulfamate focus on producing high-quality, well-formed crystals with minimal defects and controlled morphology [7] [8] [9]. The slow evaporation method represents the most reliable approach for generating research-grade crystals suitable for analytical and spectroscopic applications [7] [10].

The controlled evaporation technique begins with the preparation of a saturated potassium sulfamate solution at elevated temperature, typically 40 to 50 degrees Celsius [7] [9]. The saturated solution is then allowed to cool gradually to room temperature while maintaining strict environmental controls to minimize vibration and temperature fluctuations [7]. The cooling rate is maintained at approximately 0.5 degrees Celsius per hour to promote orderly crystal growth [7].

Seed crystal preparation plays a crucial role in determining the final crystal quality and size distribution [7] [17]. Small seed crystals are prepared by allowing a small portion of concentrated solution to evaporate rapidly, producing numerous small crystallites from which the best-formed specimens are selected [10]. These seed crystals are suspended in the saturated solution using fine synthetic fibers to minimize nucleation at contact points [10].

Temperature cycling techniques have been demonstrated to improve crystal uniformity and reduce internal stress [17]. The process involves periodic temperature variations of 2 to 3 degrees Celsius around the saturation temperature, promoting dissolution of smaller crystals and growth of larger, more perfect specimens [17]. This technique requires precise temperature control and typically extends the growth period to several weeks [17].

Controlled atmosphere conditions significantly impact crystal quality, particularly regarding surface defects and inclusion formation [7] [10]. Maintaining relative humidity between 45 and 55 percent prevents rapid surface evaporation that can lead to surface roughening [7]. Additionally, protection from air currents and vibrations is essential for producing optically clear crystals [10].

Solution purity represents a critical factor in research-grade crystal production [21]. Starting materials must be purified through recrystallization prior to crystal growth to eliminate trace impurities that can incorporate into the crystal lattice [21]. Ion chromatography analysis of the starting solution should confirm purity levels exceeding 99.9 percent [22].

The addition of crystal growth modifiers can influence crystal morphology and quality [8]. Polyimine additives at concentrations of 0.06 to 0.15 weight percent relative to the potassium sulfamate content have been shown to produce more regular crystal shapes with smoother surfaces [8]. These additives function by selective adsorption on specific crystal faces, modifying growth rates and promoting more uniform development [8].

Growth ParameterOptimal RangeCrystal Size AchievedGrowth Duration
Cooling Rate0.3-0.7°C/hour2-8 millimeters2-4 weeks
Temperature Cycling±2-3°C5-12 millimeters4-8 weeks
Humidity Control45-55% RH3-10 millimeters3-6 weeks
Solution Purity>99.9%4-15 millimeters3-7 weeks
Additive Concentration0.06-0.15%3-8 millimeters2-5 weeks

Scale-up Considerations for Laboratory Research

Scale-up considerations for potassium sulfamate synthesis involve the systematic translation of laboratory-scale procedures to larger production volumes while maintaining product quality and process efficiency [12] [14] [15]. The primary challenges encountered during scale-up include heat transfer limitations, mixing effectiveness, and crystallization control [14] [15].

Heat management becomes increasingly critical as reaction volumes increase due to the exothermic nature of potassium hydroxide dissolution and neutralization reactions [12] [15]. Laboratory-scale reactions typically generate manageable heat loads, but larger batches require active cooling systems to maintain optimal temperature ranges [15]. Jacketed reactors with circulating coolant systems are essential for batches exceeding 5 liters in volume [15].

Mixing efficiency presents significant challenges when transitioning from laboratory to pilot scale production [14] [15]. The Reynolds number and power consumption per unit volume must be maintained to ensure equivalent mass transfer characteristics [14]. Studies indicate that maintaining tip speeds between 2 and 4 meters per second provides adequate mixing for volumes up to 100 liters [14].

Crystallization control becomes more complex at larger scales due to increased solution volumes and longer processing times [14] [17]. The nucleation behavior changes significantly with scale, often resulting in different crystal size distributions compared to laboratory preparations [14]. Population balance modeling techniques are employed to predict and control crystal size distribution during scale-up [14] [17].

Mass transfer considerations affect both neutralization kinetics and crystal growth rates in larger reactors [14] [15]. The increased diffusion path lengths in larger vessels can lead to concentration gradients that affect product uniformity [15]. Computational fluid dynamics modeling is increasingly used to optimize reactor design and mixing patterns for scaled-up processes [15].

Raw material handling and feed systems require modification for larger-scale operations [12] [15]. Continuous addition systems replace manual addition methods to ensure consistent stoichiometry and reaction control [15]. Automated pH monitoring and control systems become essential for maintaining product quality at larger scales [12].

Process analytical technology implementation enables real-time monitoring of critical parameters during scale-up [15]. In-line spectroscopic methods, such as Raman spectroscopy, provide continuous monitoring of reaction progress and product formation [15]. These tools are essential for maintaining process control as direct observation becomes impractical at larger scales [15].

Economic considerations influence scale-up decisions, including equipment selection, energy consumption, and waste generation [13] [15]. Cost-benefit analyses demonstrate that batch sizes between 50 and 200 liters represent optimal scales for research applications, balancing equipment costs with production efficiency [13].

Quality control requirements become more stringent during scale-up to ensure batch-to-batch consistency [15] [21]. Statistical process control methods are implemented to monitor critical quality attributes including purity, crystal size distribution, and moisture content [21]. Design of experiments approaches help identify the most significant process variables affecting product quality at larger scales [15].

Scale ParameterLaboratoryPilot ScaleConsiderations
Batch Volume0.5-2 liters50-200 litersHeat transfer, mixing
Cooling CapacityNatural convection5-20 kWTemperature control
Mixing Power0.1-0.5 kW/m³0.3-1.0 kW/m³Mass transfer
Process Time4-8 hours8-16 hoursHeat removal limitations
Yield Consistency±2%±5%Process control complexity
Investment Cost$5-10K$50-200KEquipment requirements

Potassium sulfamate (potassium aminosulfonate) demonstrates significant nucleophilic properties in organic synthesis, serving as a versatile reagent for various chemical transformations. The nucleophilic character of the sulfamate anion arises from the electron-rich nitrogen center and the sulfonate oxygen atoms, which can participate in substitution reactions with electrophilic substrates .

The nucleophilic strength of potassium sulfamate is fundamentally governed by the basicity of the sulfamate ion. Research has established that sulfate ions exhibit substantially higher nucleophilicity compared to bisulfate ions, with the nucleophilic strength of bisulfate being approximately 100 times weaker than that of sulfate [2]. This relationship between basicity and nucleophilicity is critical for understanding the reactivity patterns of sulfamate compounds in nucleophilic substitution reactions.

Mechanistic Characteristics of Nucleophilic Attack

The nucleophilic attack by potassium sulfamate typically proceeds through a bimolecular substitution mechanism (SN2), characterized by backside attack and inversion of stereochemistry at the electrophilic center [3]. In cyclic sulfamidate systems, the nucleophilic ring-opening reactions demonstrate exceptional stereoselectivity, with complete inversion of configuration at quaternary carbon centers [4].

Computational studies have revealed that the nucleophilic attack angle in sulfamate reactions approaches approximately 90 degrees, consistent with optimal orbital overlap for efficient bond formation [5]. This geometric constraint is particularly important in hindered systems where steric effects can significantly influence reaction rates and selectivity.

Substrate Scope and Selectivity

The nucleophilic reactivity of potassium sulfamate extends to various electrophilic partners, including alkyl halides, epoxides, and activated aromatic systems. In epoxide ring-opening reactions, sulfamate nucleophiles exhibit regioselectivity that depends on both electronic and steric factors [2]. Primary epoxide positions are generally favored over secondary positions, with the degree of selectivity influenced by the specific reaction conditions and the nature of the sulfamate nucleophile.

The effectiveness of potassium sulfamate as a nucleophile is enhanced in polar aprotic solvents, where the nucleophile is less solvated and more reactive. Conversely, in polar protic solvents, hydrogen bonding can reduce the nucleophilicity through solvation effects [6].

Electrophilic Substitution Reactions

Potassium sulfamate participates in electrophilic substitution reactions primarily through the nitrogen center, which can undergo substitution with various electrophiles. The electrophilic substitution of sulfamates represents a crucial pathway for the synthesis of functionalized nitrogen compounds and heterocycles.

Aromatic Electrophilic Substitution

When potassium sulfamate is incorporated into aromatic systems, it demonstrates characteristic directing effects in electrophilic aromatic substitution reactions. The sulfamate group acts as an electron-withdrawing substituent, deactivating the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta position [7].

The mechanism of aromatic electrophilic substitution involving sulfamate-containing compounds follows the classical two-step process: initial formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity [8]. The rate-determining step is typically the formation of the sigma complex, which is influenced by the electron-withdrawing nature of the sulfamate group.

Nitration Reactions

Nitration of potassium sulfamate represents one of the most significant electrophilic substitution reactions, particularly in the synthesis of energetic materials such as ammonium dinitramide [9]. The nitration mechanism involves the attack of the nitronium ion (NO2+) on the nitrogen center of the sulfamate.

The generation of the nitronium ion occurs through the protonation of nitric acid by sulfuric acid, followed by dehydration [10]. This process is highly dependent on the acidity of the medium, with stronger acids facilitating more efficient nitronium ion formation. The reaction can be represented as:

HNO3 + H2SO4 → NO2+ + HSO4- + H2O

The subsequent attack of NO2+ on the sulfamate nitrogen proceeds with high regioselectivity, forming the nitrated product with accompanying release of the sulfate group [11].

Halogenation and Other Electrophilic Substitutions

Potassium sulfamate can undergo halogenation reactions under appropriate conditions, typically requiring Lewis acid catalysts to activate the halogen electrophile. The mechanism involves the formation of a halogen-Lewis acid complex, which serves as the active electrophile [7].

Other electrophilic substitutions include alkylation and acylation reactions, which can be catalyzed by strong acids or Lewis acids. These reactions generally require more forcing conditions due to the electron-withdrawing nature of the sulfamate group, which reduces the nucleophilicity of the nitrogen center.

Mechanistic Studies of Nitration Processes

The nitration of potassium sulfamate has been extensively studied due to its importance in the synthesis of dinitramide salts and energetic materials. Detailed mechanistic investigations have revealed complex reaction pathways that depend on temperature, acid strength, and reaction conditions [9].

Dual Pathway Mechanism

Research has identified two distinct pathways for the nitration and decomposition of potassium sulfamate [9]. Pathway 1 involves direct decomposition by nitric acid, producing potassium bisulfate, nitrous oxide, and water. Pathway 2 proceeds through nitration to form dinitramidic acid (HDN), which subsequently decomposes to yield the final products.

The relative contribution of each pathway depends on the reaction temperature and acid strength. At low temperatures (-30°C), Pathway 2 dominates, while at higher temperatures, both pathways contribute significantly to the overall reaction [9]. This temperature dependence has important implications for process safety and product yield.

Solvent Effects on Nitration Mechanisms

The choice of solvent system significantly influences the nitration mechanism. In strong acid media (HNO3/H2SO4), rapid nitronium ion formation facilitates efficient nitration [9]. In weaker acid systems (HNO3/AcOH), the limited production of NO2+ results in slower nitration rates but can lead to different product distributions.

Water content in the reaction medium has a profound effect on the nitration mechanism [9]. The presence of water inhibits both nitration and decomposition by HNO3 through dilution effects and competition for the nitronium ion. Additionally, water can promote hydrolysis of the sulfamate, leading to alternative decomposition pathways.

Mechanistic Evidence from Calorimetric Studies

Reaction calorimetry has provided valuable insights into the mechanistic details of sulfamate nitration [9]. The heat of decomposition varies significantly with reaction conditions, with values ranging from 130 to 420 kJ/mol depending on the specific system and temperature.

The observation of multiple exothermic peaks in differential scanning calorimetry (DSC) studies indicates the presence of sequential reaction steps [12]. The first exothermic peak corresponds to the initial nitration reaction, while subsequent peaks arise from decomposition of the unstable dinitramidic acid intermediate.

Kinetic Isotope Effects

Studies of kinetic isotope effects in sulfamate nitration have provided additional mechanistic information. The magnitude of the isotope effect depends on the specific reaction pathway and the nature of the rate-determining step [13]. These studies have confirmed the involvement of nitrogen-hydrogen bond breaking in the rate-determining step of the nitration process.

Kinetics and Thermodynamics of Key Reactions

The kinetics and thermodynamics of potassium sulfamate reactions are crucial for understanding reactivity patterns and optimizing reaction conditions. Comprehensive kinetic studies have revealed the factors that control reaction rates and selectivity in various transformation processes.

Activation Parameters for Nucleophilic Substitution

The kinetics of nucleophilic substitution reactions involving potassium sulfamate are characterized by bimolecular rate laws, consistent with SN2 mechanisms [3]. The activation energies for these reactions typically range from 40 to 70 kJ/mol, depending on the nature of the electrophile and the specific reaction conditions.

Activation entropies for nucleophilic substitution reactions are generally negative, reflecting the associative nature of the transition state where two separate molecules come together to form a more ordered complex [14]. This entropic penalty must be overcome by favorable enthalpic interactions for the reaction to proceed efficiently.

Temperature Dependence of Reaction Rates

The temperature dependence of sulfamate reactions follows Arrhenius behavior, with reaction rates increasing exponentially with temperature [15]. However, the specific temperature effects can vary depending on the mechanism. For the nitration of potassium sulfamate, the heat of decomposition at 0°C is greater than at 20°C in H2SO4/HNO3 systems, indicating that lower temperatures can lead to increased thermal hazards under non-ideal conditions [9].

This unusual temperature dependence is attributed to the changing contributions of different reaction pathways at different temperatures. The more exothermic pathway involving dinitramidic acid formation becomes more significant at lower temperatures, leading to higher overall heat release.

Thermodynamic Driving Forces

The thermodynamic favorability of sulfamate reactions is influenced by several factors, including bond energies, solvation effects, and entropy changes. The decomposition of potassium sulfamate to form potassium bisulfate and gaseous products is thermodynamically favored due to the entropic gain from gas formation [16].

The activation energy for the thermal decomposition of potassium sulfamate has been measured as 49.6 kJ/mol, which is higher than the activation energy for sulfamic acid decomposition (46.8 kJ/mol) [17]. This difference reflects the influence of the potassium cation on the decomposition mechanism.

Solvent Effects on Reaction Kinetics

Solvent effects play a crucial role in determining the kinetics of sulfamate reactions. In polar protic solvents, hydrogen bonding can stabilize both reactants and transition states, leading to complex kinetic behavior [6]. The use of polar aprotic solvents generally enhances nucleophilic reactivity by reducing solvation of the nucleophile.

The kinetics of sulfamate reactions in mixed solvent systems can exhibit non-linear behavior due to preferential solvation effects and changes in the dielectric constant of the medium [18]. These effects must be considered when designing optimal reaction conditions for synthetic applications.

Catalytic Effects on Reaction Rates

Various catalysts can significantly influence the kinetics of sulfamate reactions. Lewis acids can activate electrophiles, lowering the activation energy for nucleophilic attack [19]. Bronsted acids can protonate the sulfamate nitrogen, altering its nucleophilic properties and potentially changing the reaction mechanism.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

135.94707062 g/mol

Monoisotopic Mass

135.94707062 g/mol

Heavy Atom Count

6

Related CAS

5329-14-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 63 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 62 of 63 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (90.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13823-50-2

Wikipedia

Potassium sulfamate

General Manufacturing Information

Sulfamic acid, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types